Cholesteryl elaidate

Description

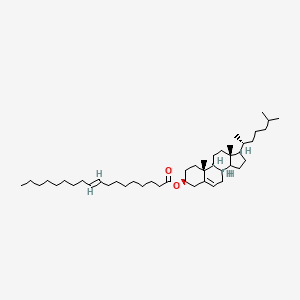

Structure

2D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECHNNFRHZQKU-WYIFMRBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861857 | |

| Record name | Cholesteryl trans-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19485-76-8 | |

| Record name | Cholesteryl trans-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cholesteryl Elaidate from Cholesterol and Elaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of cholesteryl elaidate, an ester of cholesterol and the trans-unsaturated fatty acid, elaidic acid. This compound serves as a crucial molecule in biomedical research, particularly in studies related to atherosclerosis and lipid metabolism. This document details established synthesis methodologies, including Steglich esterification and acylation with elaidic anhydride, providing theoretical frameworks and adaptable experimental protocols. Furthermore, it outlines systematic procedures for the purification and characterization of the final product, incorporating techniques such as column chromatography, recrystallization, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). All quantitative data is summarized for clarity, and key experimental workflows are visually represented to aid in comprehension and practical application.

Introduction

Cholesteryl esters, formed through the esterification of cholesterol with fatty acids, are critical components of cellular lipid storage and transport within lipoproteins. This compound, the ester of cholesterol and elaidic acid (the trans isomer of oleic acid), is of particular interest to researchers studying the biological effects of trans fatty acids. The synthesis of high-purity this compound is essential for in vitro and in vivo studies aimed at elucidating its role in various physiological and pathological processes. This guide presents two primary and reliable methods for the chemical synthesis of this compound, along with detailed procedures for its subsequent purification and analysis.

Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 19485-76-8 |

| Molecular Formula | C45H78O2 |

| Molecular Weight | 651.1 g/mol |

| Appearance | White crystalline solid[3] |

| Boiling Point (Predicted) | 675.4 ± 44.0 °C[1] |

| Density (Predicted) | 0.95 ± 0.1 g/cm³[1] |

| Storage Temperature | -20°C |

Synthesis Methodologies

The synthesis of this compound is most effectively achieved through direct esterification of cholesterol with elaidic acid or a more reactive derivative. The two recommended methods are Steglich esterification, which utilizes a carbodiimide coupling agent, and acylation using elaidic anhydride with a nucleophilic catalyst.

Method 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the reactants is sterically hindered, such as cholesterol. The reaction is mediated by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Caption: General workflow for Steglich esterification.

Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve cholesterol (1 equivalent) and elaidic acid (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir until it is fully dissolved.

-

Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the precipitated by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 0.5 M HCl) to remove excess DMAP, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Method 2: Acylation with Elaidic Anhydride

This method involves the acylation of cholesterol using elaidic anhydride, which can be prepared in situ or in a separate step from elaidic acid. The reaction is catalyzed by a nucleophilic catalyst, such as 4-(pyrrolidino)pyridine or DMAP, and generally proceeds to high yields.

Reaction Scheme:

Caption: General workflow for acylation using an anhydride.

Experimental Protocol:

-

Preparation of Elaidic Anhydride (Optional): Elaidic anhydride can be prepared by reacting elaidic acid with a dehydrating agent like DCC.

-

Reaction Setup: In a round-bottom flask, dissolve cholesterol (1 equivalent) and elaidic anhydride (1.2 equivalents) in an anhydrous solvent like dichloromethane or chloroform.

-

Catalyst Addition: Add a catalytic amount of 4-(pyrrolidino)pyridine or DMAP (0.1 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, wash the mixture with water, dilute sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Quantitative Data for Synthesis (Analogous to Cholesteryl Oleate)

| Parameter | Steglich Esterification | Acylation with Anhydride |

| Typical Yield | ~90% | High, often >90% |

| Reaction Time | 4-12 hours | 2-6 hours |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature |

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, by-products (such as DCU), and any side products. A combination of column chromatography and recrystallization is typically employed.

Column Chromatography

Workflow:

References

Cholesteryl Elaidate: A Comprehensive Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl elaidate, the cholesteryl ester of elaidic acid (the trans-isomer of oleic acid), is a significant lipid molecule of interest in various fields of research, including biochemistry, materials science, and pharmacology. As a major component of lipid deposits in atherosclerosis, understanding its physical behavior is crucial for developing effective diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of the physical properties and solubility of this compound, supported by detailed experimental protocols and visualizations to aid researchers in their studies.

Physical Properties

This compound is a white, crystalline solid at room temperature.[1] Its physical characteristics are largely determined by the rigid steroidal backbone of cholesterol and the long, unsaturated acyl chain of elaidic acid. The trans-configuration of the double bond in the elaidic acid moiety influences its packing in the crystalline state, leading to different physical properties compared to its cis-isomer, cholesteryl oleate.

Quantitative Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes the available predicted and analogous data. For comparison, data for the closely related compound, cholesteryl oleate, is also provided.

| Property | This compound | Cholesteryl Oleate (for comparison) |

| Molecular Formula | C₄₅H₇₈O₂ | C₄₅H₇₈O₂ |

| Molecular Weight | 651.10 g/mol | 651.11 g/mol [] |

| Appearance | White crystalline solid[1] | White to off-white powder or solid[] |

| Melting Point | Not explicitly found; likely exhibits complex liquid crystalline phase transitions.[3] | 44-47 °C |

| Boiling Point | 675.4 ± 44.0 °C (Predicted) | 675.4°C at 760 mmHg |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | ~1.0 g/cm³ |

Crystal Structure and Phase Behavior

The crystal structure of cholesteryl esters is complex, often exhibiting polymorphism and forming multiple liquid crystalline phases (mesophases) upon heating before transitioning to an isotropic liquid. These phases are influenced by the packing of both the rigid cholesterol rings and the flexible fatty acyl chains. Cholesteryl esters can arrange into monolayer or bilayer structures.

The phase transitions of cholesteryl esters, including this compound, are critical for their biological function and pathological roles. These transitions can be studied in detail using techniques like Differential Scanning Calorimetry (DSC) and Polarizing Light Microscopy.

The logical relationship of this compound's properties can be visualized as follows:

References

The Biological Role of Cholesteryl Elaidate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl elaidate, a cholesteryl ester of the trans fatty acid elaidic acid, plays a significant, albeit detrimental, role in lipid metabolism. As the primary product of the esterification of dietary elaidic acid, it is incorporated into lipoproteins and contributes to an atherogenic lipid profile. This technical guide provides an in-depth analysis of the biological functions of this compound, focusing on its impact on key enzymes and proteins in lipid transport and metabolism. We will detail its involvement in the pathophysiology of atherosclerosis, present quantitative data on its effects, outline relevant experimental protocols for its study, and provide visual representations of the key metabolic pathways.

Introduction: The Formation and Significance of this compound

Cholesteryl esters (CEs) are crucial for the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid. While the body synthesizes a variety of CEs with different fatty acids, the incorporation of elaidic acid to form this compound is of particular concern. Elaidic acid is the most abundant trans fatty acid in the human diet, primarily originating from partially hydrogenated vegetable oils.

Once ingested, elaidic acid is activated to its acyl-CoA derivative, elaidoyl-CoA, which can then be used by two key enzymes for cholesterol esterification:

-

Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme, with two isoforms (ACAT1 and ACAT2), esterifies cholesterol within cells for storage in lipid droplets. ACAT1 is ubiquitously expressed, while ACAT2 is found predominantly in the liver and intestines.

-

Lecithin:cholesterol acyltransferase (LCAT): This enzyme is primarily associated with high-density lipoprotein (HDL) particles in the plasma and plays a critical role in reverse cholesterol transport. LCAT esterifies cholesterol on the surface of HDL, trapping it in the lipoprotein core.

The formation of this compound and its subsequent incorporation into lipoproteins, particularly low-density lipoprotein (LDL) and HDL, alters their metabolic fate and function, contributing to the development of cardiovascular disease.

The Pro-Atherogenic Role of this compound

The primary mechanism through which this compound contributes to atherosclerosis is its interaction with Cholesteryl Ester Transfer Protein (CETP).

Enhancement of Cholesteryl Ester Transfer Protein (CETP) Activity

CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides. This process is inherently pro-atherogenic as it leads to a decrease in anti-atherogenic HDL-cholesterol and an increase in pro-atherogenic LDL-cholesterol.

Dietary intake of trans fatty acids, including elaidic acid, has been shown to significantly increase CETP activity. This leads to an accelerated transfer of cholesteryl esters, including this compound, from HDL to LDL. The resulting LDL particles are enriched with cholesteryl esters and become smaller and denser, a phenotype strongly associated with increased cardiovascular risk.

Quantitative Data on the Effects of Elaidic Acid and this compound

The following tables summarize the quantitative data available on the impact of dietary elaidic acid on lipid metabolism.

| Parameter | Dietary Intervention | Result | Significance | Reference |

| CETP Activity | High trans fatty acid diet vs. high linoleic acid or stearic acid diet in 55 volunteers. | Mean CETP activity was 114% of reference serum on the trans fat diet, compared to 96% and 97% for the linoleic and stearic acid diets, respectively. | p < 0.02 | [1] |

| CETP Activity | Diet supplemented with elaidic acid (6% of energy) vs. oleic acid in 27 men. | CETP activity was significantly higher after the elaidic acid-rich diet (23.95 ± 1.26%) compared to the oleic acid-rich diet (19.61 ± 0.89%). | p < 0.001 | [2] |

Table 1: Effect of Dietary Trans Fatty Acids on CETP Activity

| Fatty Acid in Cholesteryl Esters | Dietary Change (per 10% of energy) | Change in Cholesteryl Ester Composition ( g/100g of fatty acids) | Standard Deviation | Reference |

| trans-18:1 (Elaidic Acid) | Increase in trans fatty acids | +1.1 | 0.5 | [3] |

| cis-18:1 (Oleic Acid) | Increase in oleic acid | +6.5 | 1.7 | [3] |

| 18:2 (Linoleic Acid) | Increase in linoleic acid | +9.3 | 3.1 | [3] |

| 16:0 (Palmitic Acid) | Increase in palmitic acid | +1.7 | 0.5 |

Table 2: Change in the Fatty Acid Composition of Serum Cholesteryl Esters in Response to Dietary Fatty Acid Intake

Signaling and Metabolic Pathways

The metabolic fate of dietary elaidic acid and its impact on lipoprotein metabolism can be visualized through the following pathways.

Esterification of Cholesterol with Elaidic Acid

Caption: Esterification pathways of dietary elaidic acid.

CETP-Mediated Transfer of this compound

Caption: CETP-mediated transfer of this compound.

Experimental Protocols

The study of this compound and its role in lipid metabolism requires accurate and sensitive analytical methods. Below are detailed protocols for the extraction and quantification of cholesteryl esters from biological samples.

Lipid Extraction from Plasma or Tissues (Folch Method)

This protocol is a standard method for extracting total lipids from biological matrices.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Homogenize the tissue sample or take a known volume of plasma.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample in a glass centrifuge tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging as before.

-

Collect the lower organic phase again.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., isopropanol or chloroform:methanol 2:1) for further analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of different fatty acid methyl esters derived from cholesteryl esters.

Materials:

-

Lipid extract (from protocol 5.1)

-

Internal standard (e.g., cholesteryl heptadecanoate)

-

Methanolic HCl (1.25 M)

-

Hexane

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Transesterification:

-

Add a known amount of the internal standard to the dried lipid extract.

-

Add 2 mL of methanolic HCl.

-

Incubate at 80°C for 2 hours to convert the fatty acids from the cholesteryl esters into fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

After cooling, add 2 mL of hexane and 1 mL of water.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS system.

-

Use a temperature program that allows for the separation of the different FAMEs. For example: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 10 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identify the elaidic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of this compound by comparing the peak area of the elaidic acid methyl ester to the peak area of the internal standard.

-

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of intact cholesteryl esters.

Materials:

-

Lipid extract (from protocol 5.1)

-

Internal standard (e.g., d7-cholesteryl oleate)

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

-

Mobile phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

Procedure:

-

Sample Preparation:

-

Add a known amount of the internal standard to the dried lipid extract.

-

Reconstitute the sample in the initial mobile phase composition.

-

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution to separate the different cholesteryl ester species. For example: start with 40% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

-

-

MS/MS Detection:

-

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The precursor ion will be the [M+NH4]+ adduct of this compound (m/z 666.6), and the product ion will be the cholesterol fragment (m/z 369.3).

-

Quantify this compound by comparing its peak area to that of the internal standard.

-

Conclusion and Future Directions

This compound, formed from the dietary trans fatty acid elaidic acid, is a key player in the development of an atherogenic lipid profile. Its primary adverse effect is mediated through the enhancement of CETP activity, which promotes the transfer of cholesteryl esters from HDL to LDL, thereby lowering HDL-C and increasing LDL-C levels. The accumulation of this compound-rich LDL particles in the arterial wall is a critical step in the initiation and progression of atherosclerosis.

Future research should focus on elucidating the precise molecular interactions between this compound and the key enzymes of cholesterol metabolism, LCAT and ACAT. Quantitative studies on the kinetic parameters of these enzymes with this compound as a substrate or modulator are needed. Furthermore, more detailed quantification of this compound in different lipoprotein subfractions and atherosclerotic plaques from human subjects will provide a clearer picture of its role in cardiovascular disease. A deeper understanding of these mechanisms will be invaluable for the development of novel therapeutic strategies to mitigate the harmful effects of dietary trans fats.

References

Cholesteryl Elaidate Metabolism in Macrophages and Foam Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of cholesteryl esters within macrophages, leading to the formation of foam cells, is a pivotal event in the pathogenesis of atherosclerosis. While the metabolism of cholesteryl esters derived from saturated and cis-unsaturated fatty acids has been extensively studied, the fate of cholesteryl esters containing trans-fatty acids, such as elaidic acid, is less understood. Cholesteryl elaidate, a prominent trans-fatty acid-containing cholesteryl ester, is of significant interest due to the association of dietary trans-fatty acid consumption with an increased risk of cardiovascular disease. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in macrophages and foam cells. It details the processes of uptake, intracellular hydrolysis and re-esterification, and efflux, drawing comparisons with its cis-isomer, cholesteryl oleate, where data is available. This guide also includes detailed experimental protocols for the study of these pathways and summarizes key quantitative data to facilitate further research in this critical area.

Introduction

Atherosclerosis, a chronic inflammatory disease of the arterial wall, is characterized by the formation of lipid-laden plaques. Macrophages play a central role in this process by taking up modified lipoproteins, leading to the accumulation of cholesteryl esters and the formation of foam cells[1][2][3]. The composition of these cholesteryl esters is influenced by dietary fatty acid intake. Trans-fatty acids, such as elaidic acid (18:1 n-9t), are formed during the industrial hydrogenation of vegetable oils and are also found naturally in some animal products. Epidemiological studies have linked the consumption of trans-fats to an adverse lipid profile and an increased risk of coronary heart disease.

This guide focuses on the metabolism of this compound in macrophages, exploring how this specific trans-cholesteryl ester is processed within the cell and how it may contribute to the foam cell phenotype. Understanding the unique metabolic fate of this compound is crucial for elucidating the mechanisms by which dietary trans-fats contribute to atherosclerosis and for the development of targeted therapeutic interventions.

This compound Metabolism in Macrophages

The metabolism of this compound in macrophages can be dissected into three main stages: uptake, intracellular processing (hydrolysis and re-esterification), and efflux.

Uptake of this compound

Macrophages internalize cholesteryl esters primarily through the uptake of modified low-density lipoproteins (LDL), such as oxidized LDL (oxLDL), via scavenger receptors like CD36 and SR-A[1][2]. While direct quantitative data on the uptake of this compound-rich lipoproteins is limited, the general mechanisms of modified lipoprotein uptake are well-established.

Experimental Protocol: Macrophage Culture and Foam Cell Formation

A common method to study macrophage lipid metabolism involves the in vitro differentiation of monocytes into macrophages and their subsequent loading with lipids to form foam cells.

-

Cell Culture:

-

Human monocytic cell lines, such as THP-1, are a widely used model. THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation into macrophages is induced by treating the cells with 100-200 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Alternatively, primary human monocytes can be isolated from peripheral blood and differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).

-

-

Foam Cell Formation:

-

To induce foam cell formation, differentiated macrophages are incubated with modified lipoproteins, such as acetylated LDL (acLDL) or oxidized LDL (oxLDL), at a concentration of 50-100 µg/mL for 24-48 hours.

-

To specifically study this compound metabolism, artificial lipid nanoparticles or reconstituted LDL (rLDL) containing this compound can be prepared and used to load the macrophages.

-

Intracellular Processing: Hydrolysis and Re-esterification

Once internalized, lipoproteins are trafficked to lysosomes, where the cholesteryl esters are hydrolyzed by lysosomal acid lipase (LAL) to yield free cholesterol and fatty acids. The liberated free cholesterol can then be transported to the endoplasmic reticulum (ER) for re-esterification by acyl-CoA:cholesterol acyltransferase 1 (ACAT1), forming new cholesteryl esters that are stored in cytoplasmic lipid droplets. These stored cholesteryl esters can be mobilized by neutral cholesteryl ester hydrolase (NCEH), also known as neutral cholesterol ester hydrolase 1 (NCEH1), which hydrolyzes them back to free cholesterol and fatty acids.

The balance between ACAT1 and NCEH1 activity is a critical determinant of the net accumulation of cholesteryl esters in macrophages. While direct studies on the hydrolysis rate of this compound by NCEH1 are lacking, the trans-configuration of elaidic acid may influence its recognition and cleavage by this enzyme compared to the cis-isomer, oleic acid.

Experimental Protocol: In Vitro Neutral Cholesteryl Ester Hydrolase (NCEH) Activity Assay

This assay measures the activity of NCEH in cell lysates using a radiolabeled cholesteryl ester substrate.

-

Substrate Preparation:

-

Prepare a substrate mixture containing cholesteryl [1-¹⁴C]oleate (or cholesteryl [¹⁴C]elaidate if available) emulsified in a solution of phosphatidylcholine and taurocholate.

-

-

Assay Procedure:

-

Prepare cell lysates from macrophages.

-

Incubate the cell lysate with the radiolabeled cholesteryl ester substrate at 37°C for a defined period.

-

Stop the reaction by adding a mixture of methanol/chloroform/heptane and a solution of potassium carbonate/boric acid to partition the lipids.

-

Separate the aqueous and organic phases by centrifugation.

-

Measure the radioactivity in the upper organic phase, which contains the liberated [¹⁴C]fatty acid.

-

Calculate the NCEH activity as the amount of fatty acid released per unit of protein per unit of time.

-

Cholesterol Efflux

The final step in macrophage cholesterol metabolism is the efflux of free cholesterol from the cell, a process crucial for preventing foam cell formation and promoting the regression of atherosclerotic plaques. The primary mediators of cholesterol efflux are the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1. ABCA1 facilitates the transfer of cholesterol to lipid-poor apolipoprotein A-I (ApoA-I), while ABCG1 promotes efflux to mature high-density lipoprotein (HDL) particles.

Studies have shown that elaidic acid, the fatty acid component of this compound, has a distinct impact on cholesterol efflux compared to its cis-isomer, oleic acid.

Quantitative Data: Effect of Elaidic Acid vs. Oleic Acid on ABCA1 and Cholesterol Efflux

| Parameter | Treatment | Effect | Reference |

| ABCA1 Protein Levels | Oleic Acid | Decreased due to accelerated protein degradation. | |

| Elaidic Acid | Stabilized ABCA1 protein levels. | ||

| ABCA1 mRNA Levels | Oleic Acid & Elaidic Acid | No significant change. | |

| ABCA1-mediated Cholesterol Efflux | Oleic Acid | Decreased. | |

| Elaidic Acid | Slightly increased. |

These findings suggest that while elaidic acid does not impair ABCA1 expression, its incorporation into cellular membranes may influence the overall process of cholesterol efflux.

Experimental Protocol: Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from macrophages to an extracellular acceptor.

-

Cell Labeling:

-

Plate macrophages in multi-well plates.

-

Label the cellular cholesterol pools by incubating the cells with a medium containing [³H]cholesterol for 24-48 hours.

-

Equilibrate the labeled cholesterol by incubating the cells in a serum-free medium for 18-24 hours.

-

-

Efflux Measurement:

-

Wash the cells and incubate them with a serum-free medium containing a cholesterol acceptor, such as ApoA-I (for ABCA1-mediated efflux) or HDL (for ABCG1-mediated efflux), for 4-24 hours.

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

-

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to cellular signaling pathways that regulate lipid homeostasis and inflammation. Key transcription factors involved include the Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), which act as sensors for intracellular lipid levels and modulate the expression of genes involved in cholesterol transport and inflammation.

Data Presentation

Table 1: Quantitative Comparison of Elaidic Acid and Oleic Acid Effects on Macrophage Cholesterol Metabolism

| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |

| ABCA1 Protein Level | J774 Macrophages | Oleic Acid | 100 µM | 18 h | Decreased | |

| J774 Macrophages | Elaidic Acid | 100 µM | 18 h | No significant change | ||

| Cholesterol Efflux to ApoA-I | J774 Macrophages | Oleic Acid | 100 µM | 18 h | Decreased | |

| J774 Macrophages | Elaidic Acid | 100 µM | 18 h | Slightly increased | ||

| ABCA1 mRNA Expression | RAW 264.7 Macrophages | Elaidic Acid | 0.5, 1, 2 mM | 12 h | Decreased (1.7, 2.3, 5.1-fold) | |

| RAW 264.7 Macrophages | Elaidic Acid | 0.5, 1, 2 mM | 24 h | Decreased (2.1, 2.6, 5.7-fold) | ||

| PPAR-γ mRNA Expression | RAW 264.7 Macrophages | Elaidic Acid | 0.5, 1, 2 mM | 12 & 24 h | No significant effect |

Detailed Experimental Protocols

Preparation of this compound-Containing Lipid Nanoparticles

Artificial lipid nanoparticles can be used to deliver specific cholesteryl esters to macrophages.

-

Materials:

-

This compound

-

Phosphatidylcholine (e.g., from egg yolk)

-

Sodium cholate

-

Probe sonicator

-

Dialysis tubing (10-12 kDa MWCO)

-

-

Procedure:

-

Dissolve this compound and phosphatidylcholine in chloroform in a glass tube.

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a buffer containing sodium cholate.

-

Sonicate the mixture on ice until it becomes clear.

-

Dialyze the sonicated mixture against a large volume of buffer (e.g., PBS) at 4°C for 48 hours with several buffer changes to remove the detergent.

-

Sterilize the resulting nanoparticle suspension by filtration through a 0.22 µm filter.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the specific quantification of this compound in cellular lipid extracts.

-

Lipid Extraction:

-

Wash macrophage cell pellets with PBS.

-

Extract total lipids using the Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

-

Separate the cholesteryl ester fraction from other lipid classes by thin-layer chromatography (TLC).

-

-

Transesterification:

-

Scrape the cholesteryl ester band from the TLC plate.

-

Transesterify the cholesteryl esters to fatty acid methyl esters (FAMEs) by heating with 14% boron trifluoride in methanol.

-

-

GC-MS Analysis:

-

Analyze the FAMEs using a GC-MS system equipped with a capillary column suitable for separating fatty acid isomers (e.g., a highly polar cyanopropylsilicone phase).

-

Identify the elaidic acid methyl ester peak based on its retention time compared to a standard.

-

Quantify the amount of elaidic acid methyl ester using an internal standard (e.g., heptadecanoic acid).

-

The amount of this compound can be calculated from the amount of elaidic acid.

-

Oil Red O Staining for Lipid Droplet Visualization

Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in cells.

-

Procedure:

-

Grow and treat macrophages on glass coverslips.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared and filtered Oil Red O working solution for 15-30 minutes.

-

Wash with 60% isopropanol and then with water.

-

Counterstain the nuclei with hematoxylin.

-

Mount the coverslips on glass slides and visualize under a light microscope. Lipid droplets will appear as red-orange structures.

-

Conclusion and Future Directions

The metabolism of this compound in macrophages is a complex process with significant implications for the development of atherosclerosis. Current evidence suggests that elaidic acid, the fatty acid component of this compound, can differentially modulate key aspects of cholesterol metabolism compared to its cis-isomer, oleic acid, particularly affecting ABCA1 protein stability and cholesterol efflux. However, significant knowledge gaps remain.

Future research should focus on:

-

Directly quantifying the uptake and hydrolysis rates of this compound in macrophages to determine if its trans-configuration leads to delayed processing and prolonged intracellular retention.

-

Investigating the specific effects of this compound on the enzymatic activities of ACAT1 and NCEH1 to understand its impact on the balance of cholesterol esterification and hydrolysis.

-

Elucidating the direct signaling pathways activated by this compound in macrophages, including its potential to modulate LXR and PPAR activity and downstream gene expression.

-

Comparing the intracellular trafficking of this compound and cholesteryl oleate using advanced imaging techniques to visualize their differential sorting and localization within the cell.

A deeper understanding of these processes will be instrumental in developing novel therapeutic strategies to mitigate the adverse cardiovascular effects of dietary trans-fatty acids. This technical guide provides the foundational knowledge and experimental framework to facilitate these important future investigations.

References

The Influence of Cholesteryl Elaidate on Cell Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of cholesteryl elaidate on the fluidity and structural integrity of cell membranes. By drawing comparisons with the well-documented effects of cholesterol, this document offers a comprehensive overview for researchers in cellular biology, drug development, and lipid biochemistry.

Introduction: The Critical Role of Membrane Fluidity

The cell membrane, a dynamic and fluid structure, is fundamental to cellular function, regulating transport, signaling, and enzymatic activity. Membrane fluidity, largely determined by its lipid composition, is a critical parameter for maintaining these functions. Cholesterol is a well-established modulator of membrane fluidity, known to induce a liquid-ordered (Lo) phase in lipid bilayers. Cholesteryl esters, such as this compound, are typically found in lipid droplets within cells and are a major component of atherosclerotic plaques. Understanding the interaction of these molecules with cell membranes is crucial for elucidating their roles in both physiological and pathological processes.

This compound is the ester of cholesterol and elaidic acid, a trans-unsaturated fatty acid. This structural difference from free cholesterol—the presence of a long, relatively straight fatty acid chain attached to the cholesterol core—profoundly influences its interaction with the phospholipid bilayer.

Comparative Impact on Membrane Fluidity and Order

While direct quantitative data for the effects of this compound on membrane fluidity are scarce, we can infer its impact by comparing its structure to that of cholesterol. Cholesterol is known to increase the order of phospholipid acyl chains in the liquid-disordered (Ld) phase and decrease order in the solid-ordered (So) or gel phase.

Quantitative Data Summary: Cholesterol as a Benchmark

The following tables summarize the well-documented effects of cholesterol on key membrane fluidity parameters. This data serves as a crucial baseline for understanding the potential impact of this compound.

Table 1: Effect of Cholesterol on Lipid Bilayer Order Parameter

| Lipid Bilayer Composition | Cholesterol Concentration (mol%) | Order Parameter (S) | Experimental Technique |

| DMPC | 0 | ~0.2 | Molecular Dynamics |

| DMPC | 30 | ~0.8 | Molecular Dynamics |

| SOPC | 0 | ~0.35 | Molecular Dynamics |

| SOPC | 30 | ~0.45 | Molecular Dynamics |

Data compiled from molecular dynamics simulation studies.[1][2][3]

Table 2: Effect of Cholesterol on the Main Phase Transition Temperature (Tm) of Phospholipid Bilayers

| Phospholipid | Cholesterol Concentration (mol%) | ΔTm (°C) | Experimental Technique |

| DSPC | 10 | Broadening of transition | DSC |

| DSPC | 50 | Abolition of transition | DSC |

| DMPC | 20 | Broadening of transition | DSC |

| DMPC | 50 | Abolition of transition | DSC |

Data compiled from Differential Scanning Calorimetry (DSC) studies.[4][5]

Table 3: Effect of Cholesterol on Fluorescence Anisotropy of DPH in Lipid Bilayers

| Lipid Bilayer | Cholesterol Concentration (mol%) | Fluorescence Anisotropy (r) |

| DOPC | 0 | ~0.10 |

| DOPC | 20 | ~0.20 |

| DOPC | 40 | ~0.30 |

Data compiled from fluorescence anisotropy studies with 1,6-diphenyl-1,3,5-hexatriene (DPH).

Predicted Impact of this compound

Due to its bulky, hydrophobic elaidate tail, this compound is significantly less amphipathic than cholesterol. It is therefore not expected to intercalate between phospholipids in the same manner. Instead, it is more likely to partition into the hydrophobic core of the bilayer, causing significant disruption.

-

Decreased Membrane Order: Unlike cholesterol, which orders the acyl chains, the bulky tail of this compound is likely to disrupt the packing of the phospholipid tails, leading to a decrease in the overall order of the membrane. This would be reflected in a lower fluorescence anisotropy value and a decreased order parameter.

-

Disruption of Bilayer Structure: At higher concentrations, this compound may induce phase separation or the formation of lipid droplet-like structures within the bilayer, severely compromising membrane integrity.

-

Lowering of Phase Transition Temperature: The disruption of lipid packing would likely lead to a decrease in the main phase transition temperature (Tm) of the phospholipid bilayer, as observed by DSC.

Experimental Protocols for Assessing Membrane Fluidity

To empirically determine the effects of this compound, the following established experimental protocols are recommended.

Fluorescence Anisotropy Spectroscopy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's motion, leading to higher fluorescence anisotropy.

Protocol:

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired phospholipid composition (e.g., DOPC, POPC) with varying molar percentages of this compound and cholesterol (for comparison).

-

Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), into the liposomes at a probe-to-lipid ratio of 1:500.

-

Anisotropy Measurement: Measure the steady-state fluorescence anisotropy (r) using a fluorometer equipped with polarizers. The anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

-

Data Analysis: Plot the fluorescence anisotropy as a function of this compound/cholesterol concentration and temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with the phase transitions of lipids in a bilayer. Changes in the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) provide insights into how a molecule affects the packing and stability of the membrane.

Protocol:

-

Sample Preparation: Prepare hydrated lipid samples containing varying concentrations of this compound or cholesterol.

-

DSC Measurement: Load the lipid suspension into a DSC pan and scan over a desired temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min). An empty pan is used as a reference.

-

Data Analysis: Analyze the resulting thermogram to determine the Tm (the peak of the transition) and the ΔH (the area under the peak). A broadening or abolition of the transition indicates an altered lipid packing.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the interactions between lipids and other molecules, allowing for the calculation of properties like the deuterium order parameter (S_CD), bilayer thickness, and lateral diffusion coefficients.

Protocol:

-

System Setup: Construct a model lipid bilayer (e.g., DPPC, POPC) with a defined number of lipid and water molecules. Insert this compound or cholesterol molecules at desired concentrations into the bilayer.

-

Simulation: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) using a suitable force field (e.g., CHARMM36, GROMOS).

-

Data Analysis: Analyze the simulation trajectory to calculate the deuterium order parameter for the lipid acyl chains, the bilayer thickness, and the lateral diffusion of lipids and the sterol/steryl ester.

Visualizing Molecular Interactions and Workflows

Molecular Structure and Membrane Interaction

The following diagram illustrates the structural differences between cholesterol and this compound and their predicted interactions with a phospholipid bilayer.

Caption: Comparative interaction of cholesterol and this compound with the cell membrane.

Experimental Workflow for Membrane Fluidity Analysis

The following diagram outlines a typical experimental workflow for investigating the impact of a compound on membrane fluidity.

Caption: A typical experimental workflow for studying membrane fluidity.

Signaling Implications

While cholesterol is known to directly modulate the function of membrane proteins and is a key component of lipid rafts involved in signal transduction, the role of this compound in direct membrane signaling is less clear. Its accumulation in atherosclerotic plaques suggests a role in inflammatory signaling pathways, likely through indirect mechanisms following its hydrolysis to free cholesterol and elaidic acid by lysosomal acid lipase.

The disruptive effect of this compound on the membrane could, however, have secondary signaling consequences:

-

Altered Protein Function: By changing the physical properties of the membrane, this compound could allosterically modulate the activity of transmembrane proteins, such as ion channels and receptors.

-

Disruption of Lipid Rafts: The disordering effect of this compound would likely disrupt the formation and stability of cholesterol-rich lipid rafts, thereby interfering with the signaling platforms they provide.

Further research is required to elucidate any direct signaling roles of this compound at the cell membrane.

Conclusion

This compound, due to its distinct molecular structure, is predicted to have a profoundly different impact on cell membrane fluidity and structure compared to cholesterol. While cholesterol generally orders and stabilizes the bilayer, this compound is likely to be a disruptive agent, increasing fluidity and decreasing order by partitioning into the membrane's hydrophobic core. The experimental protocols and comparative data presented in this guide provide a robust framework for the empirical investigation of these effects. A deeper understanding of the biophysical interactions of this compound with cell membranes is essential for unraveling its role in cellular health and disease, particularly in the context of atherosclerosis and other lipid-related pathologies.

References

- 1. Effect of cholesterol on the structure of a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Differential scanning calorimetric studies of the interaction of cholesterol with distearoyl and dielaidoyl molecular species of phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of cholesterol bilayer domains precedes formation of cholesterol crystals in cholesterol/dimyristoylphosphatidylcholine membranes: EPR and DSC studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular signaling pathways affected by cholesteryl elaidate

An In-depth Technical Guide on the Core Cellular Signaling Pathways Affected by Cholesteryl Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an ester formed from cholesterol and elaidic acid (a major trans fatty acid), is implicated in various cellular dysfunctions, particularly within the context of metabolic and cardiovascular diseases. Its accumulation within cells, especially macrophages in atherosclerotic plaques, triggers a cascade of signaling events that disrupt cellular homeostasis. This technical guide delineates the core cellular signaling pathways adversely affected by this compound and its constituent, elaidic acid. The focus is on the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

This compound and its components can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a tripartite signaling cascade initiated by the sensors IRE1α, PERK, and ATF6. While initially a pro-survival response, chronic activation of the UPR due to persistent ER stress can pivot towards apoptosis.

Elaidic acid has been shown to induce ER stress, primarily through the PERK-eIF2α-ATF4-CHOP axis of the UPR.[1][2] Treatment of SH-SY5Y neuroblastoma cells with elaidic acid resulted in the upregulation of key ER stress markers.[2] Specifically, the expression of Glucose-Regulated Protein 78 (GRP78), a master regulator of the UPR, was significantly increased.[2] This was followed by the upregulation of Activating Transcription Factor 4 (ATF4) and the pro-apoptotic C/EBP homologous protein (CHOP).[2] This indicates that elaidic acid-induced ER stress can activate apoptotic signaling pathways.

Similarly, excess free cholesterol, a component of this compound, is known to trigger the UPR in macrophages, which is a critical event in the development of atherosclerosis. This cholesterol-induced ER stress also activates the pro-apoptotic effector CHOP.

Caption: ER Stress and UPR pathway activated by elaidic acid.

Quantitative Data: ER Stress Marker Expression

| Cell Line | Treatment | Marker | Change in Protein Expression | Reference |

| SH-SY5Y | 400 µM Elaidic Acid | GRP78 | Upregulated | |

| SH-SY5Y | 800 µM Elaidic Acid | GRP78 | Significantly Upregulated (P=0.007) | |

| SH-SY5Y | 20-400 µM Elaidic Acid | ATF4 | Upregulated | |

| SH-SY5Y | 200 µM Elaidic Acid | CHOP | Upregulated |

Apoptosis Signaling Pathways

Prolonged cellular stress induced by this compound culminates in programmed cell death, or apoptosis. This occurs through both the intrinsic (mitochondrial) pathway and the ER stress-mediated pathway.

Elaidic acid treatment has been demonstrated to inhibit cell viability and induce apoptosis in a dose-dependent manner. This is associated with a loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. The mitochondrial pathway is further implicated by the activation of caspase-9 and caspase-3. Concurrently, the upregulation of CHOP as a result of ER stress provides a direct link between the UPR and apoptosis induction. CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and promoting the expression of pro-apoptotic proteins.

Caption: Apoptosis pathways induced by this compound.

Quantitative Data: Apoptosis Induction

| Cell Line | Treatment | Effect | Measurement | Reference |

| J774 Macrophages | Cholesterol Secoaldehyde | Apoptosis | ~3.6-fold increase in Caspase-3 activation | |

| J774 Macrophages | Cholesterol Secoaldehyde | Apoptosis | ~1.8-fold increase in Caspase-9 activation | |

| J774 Macrophages | Cholesterol Secoaldehyde | Apoptosis | ~5-fold increase in DNA fragmentation | |

| SH-SY5Y | 100 µM Elaidic Acid | Apoptosis | Confirmed by Annexin V/PI double staining |

Inflammatory and Oxidative Stress Signaling

This compound is a potent activator of inflammatory and oxidative stress pathways, particularly in macrophages, contributing significantly to the pathology of atherosclerosis.

Inflammatory Signaling

Elaidic acid can stimulate inflammatory pathways, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In macrophages, the accumulation of cholesterol, amplified by elaidic acid, can enhance Toll-like receptor (TLR) signaling, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines.

Reactive Oxygen Species (ROS) and Oxidative Stress

Elaidic acid treatment has been shown to induce a significant increase in the production of Reactive Oxygen Species (ROS). This is accompanied by an upregulation of lipid peroxides and malondialdehyde, which are markers of oxidative damage. Concurrently, there is a reduction in the activity of key antioxidant enzymes like superoxide dismutase and glutathione peroxidase. This imbalance leads to a state of oxidative stress, which further exacerbates cellular damage and can amplify other stress signaling pathways like ER stress and apoptosis.

Caption: Inflammatory and ROS pathways in macrophages.

Quantitative Data: Oxidative Stress Markers

| Cell Line | Treatment | Effect | Measurement | Reference |

| SH-SY5Y | High doses of Elaidic Acid | ROS Release | Enhanced | |

| SH-SY5Y | High doses of Elaidic Acid | Lipid Peroxide Levels | Upregulated | |

| SH-SY5Y | High doses of Elaidic Acid | Malondialdehyde Levels | Upregulated | |

| SH-SY5Y | High doses of Elaidic Acid | Superoxide Dismutase Activity | Reduced | |

| SH-SY5Y | High doses of Elaidic Acid | Glutathione Peroxidase Activity | Reduced |

Cholesterol Metabolism and Efflux

Elaidic acid disrupts cholesterol homeostasis by affecting both its synthesis and its removal from the cell (efflux).

In hepatic cells, elaidic acid has been shown to upregulate proteins involved in cholesterol synthesis. It appears to diminish the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), leading to increased activity of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a major regulator of cholesterol biosynthesis.

Furthermore, elaidic acid has a disparate effect on cholesterol efflux compared to its cis-isomer, oleic acid. While oleic acid decreases the protein levels of ATP-binding cassette transporter A1 (ABCA1) by accelerating its degradation, elaidic acid appears to stabilize ABCA1 protein levels. This leads to a slight increase in ABCA1-mediated cholesterol efflux in the presence of elaidic acid. However, it's important to note that elaidic acid also suppresses LCAT-dependent cholesterol esterification, which is crucial for the capacity of HDL to accept more cholesterol, potentially offsetting the benefits of stabilized ABCA1.

Caption: Logical workflow of elaidic acid's effect on cholesterol metabolism.

Experimental Methodologies

Cell Culture and Treatment

-

Cell Lines: SH-SY5Y neuroblastoma cells, J774 murine macrophages, or HepG2 human hepatic cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

-

Elaidic Acid Treatment: Elaidic acid is dissolved in a suitable solvent (e.g., ethanol or DMSO) and then diluted in culture medium to final concentrations ranging from 10 µM to 800 µM. Cells are incubated with the elaidic acid-containing medium for various time points, typically 24 to 48 hours.

Key Experimental Assays

-

Cell Viability Assay (MTT):

-

Plate cells (e.g., 1x10^4 cells/well in a 96-well plate) and allow them to adhere.

-

Treat cells with various concentrations of elaidic acid for 24 hours.

-

Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 200 µl of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

Treat cells with elaidic acid as required.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Western Blotting for Protein Expression:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-ATF4, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Measurement of Intracellular ROS:

-

Load treated cells with a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Incubate for a specified time to allow for de-esterification.

-

Wash cells to remove excess probe.

-

Measure the fluorescence intensity, which is proportional to the amount of ROS, using a fluorometer or flow cytometer.

-

Conclusion

This compound, primarily through its elaidic acid component, exerts significant detrimental effects on cellular health by activating multiple interconnected signaling pathways. It induces chronic ER stress, leading to a pro-apoptotic state via the UPR. Concurrently, it promotes inflammatory responses and oxidative stress, particularly in macrophages, which are central to the pathogenesis of atherosclerosis. While it may slightly enhance cholesterol efflux by stabilizing ABCA1, its overall impact on lipid metabolism is disruptive. Understanding these intricate signaling networks is paramount for developing targeted therapeutic strategies to mitigate the cellular damage caused by trans fatty acids and excess cholesterol. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers in this critical area of study.

References

- 1. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular fate and trafficking of cholesteryl elaidate

An In-depth Technical Guide to the Intracellular Fate and Trafficking of Cholesteryl Elaidate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CEs) are critical components of lipoprotein particles and intracellular lipid droplets, serving as the primary storage and transport form of cholesterol. This compound is a specific CE formed from cholesterol and elaidic acid, the most abundant industrial trans fatty acid. The consumption of trans fats is associated with adverse cardiovascular outcomes, making the study of this compound's cellular journey a subject of significant interest. Unlike its cis-isomer, cholesteryl oleate, the trans configuration of the elaidate moiety may influence its recognition by metabolic enzymes and its ultimate impact on cellular lipid homeostasis. This guide details the known and hypothesized pathways of this compound trafficking, from cellular uptake to its metabolic fate, and outlines the experimental methodologies used to investigate these processes.

Intracellular Trafficking Pathway of this compound

The intracellular journey of this compound delivered via lipoproteins, such as low-density lipoprotein (LDL), begins with receptor-mediated endocytosis. The LDL particle is internalized into early endosomes, which mature into late endosomes and subsequently fuse with lysosomes.

Within the acidic environment of the lysosome, the enzyme Lysosomal Acid Lipase (LAL) hydrolyzes the this compound into free cholesterol and free elaidic acid.[1][2] Deficiency in LAL activity leads to the pathological accumulation of CEs in lysosomes, a condition known as Cholesteryl Ester Storage Disease (CESD).[1][3][4]

Following hydrolysis, the liberated free cholesterol is transported out of the lysosome. This critical egress is mediated by the synergistic action of Niemann-Pick C2 (NPC2), a soluble lysosomal protein that binds cholesterol, and Niemann-Pick C1 (NPC1), a transmembrane protein in the lysosomal limiting membrane. NPC1 facilitates the movement of cholesterol to other cellular compartments, primarily the endoplasmic reticulum (ER) and the plasma membrane. Defects in NPC1 or NPC2 lead to Niemann-Pick Type C disease, characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.

The fate of the liberated elaidic acid is less specifically defined but is presumed to follow general fatty acid trafficking pathways. It can be transported to the ER for re-esterification into other lipids (e.g., triglycerides, phospholipids) or to mitochondria for β-oxidation.

Impact on Cellular Signaling: The SREBP-2 Pathway

The liberated products of this compound hydrolysis can influence cellular signaling pathways that govern lipid metabolism. Free cholesterol levels in the ER membrane are a key sensory input for the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which controls the transcription of genes involved in cholesterol synthesis and uptake.

When ER cholesterol levels are low, SREBP-2, complexed with SREBP-cleavage activating protein (SCAP), is transported from the ER to the Golgi apparatus. In the Golgi, SREBP-2 is proteolytically cleaved, releasing its N-terminal domain (nSREBP-2). This active transcription factor then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, such as HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR), upregulating their expression.

Studies have shown that elaidic acid can stimulate the SREBP-2 pathway, leading to increased expression of cholesterogenic genes. This suggests that elaidic acid may interfere with the normal cholesterol-sensing mechanism of the SCAP/SREBP-2 complex, contributing to an increase in cellular cholesterol synthesis even when cholesterol is being supplied from exogenous sources.

Data Presentation

Specific quantitative data directly comparing the trafficking kinetics of this compound to other CEs is limited in published literature. The tables below present representative data from studies on general cholesteryl ester metabolism to illustrate the types of quantitative insights gained from the experimental protocols described in the next section.

Table 1: Representative Time-Course of Cholesteryl Ester Hydrolysis This table illustrates the rate at which radiolabeled cholesteryl esters are hydrolyzed to free cholesterol within macrophages after a pulse-labeling period.

| Time (Hours) | Cholesteryl Ester (% of Total Radioactivity) | Free Cholesterol (% of Total Radioactivity) |

| 0 | 95.2 ± 3.1 | 4.8 ± 0.5 |

| 2 | 78.5 ± 2.5 | 21.5 ± 1.8 |

| 6 | 45.1 ± 4.0 | 54.9 ± 3.2 |

| 12 | 20.3 ± 2.8 | 79.7 ± 2.5 |

| 24 | 8.9 ± 1.5 | 91.1 ± 1.9 |

| Data are illustrative, based on typical results from pulse-chase experiments using [³H]cholesteryl oleate in macrophage foam cells. |

Table 2: Representative Subcellular Distribution of Labeled Cholesterol This table shows the distribution of a fluorescent cholesterol analog in different cellular compartments after its liberation from lysosomes.

| Organelle Fraction | % of Total Cellular Fluorescence (at 4 hours) |

| Lysosomes | 15.6 ± 2.1 |

| Endoplasmic Reticulum | 40.3 ± 3.5 |

| Plasma Membrane | 35.8 ± 4.2 |

| Mitochondria | 3.1 ± 0.8 |

| Cytosol / Lipid Droplets | 5.2 ± 1.1 |

| Data are illustrative, based on fluorescence microscopy and subcellular fractionation studies using fluorescent cholesterol analogs. |

Experimental Protocols

Investigating the intracellular fate of this compound requires a combination of techniques for lipid tracking, subcellular fractionation, and quantitative analysis.

Protocol: Tracking Intracellular Trafficking with a Fluorescent Analog

This protocol describes the use of a fluorescently tagged cholesteryl ester, such as BODIPY-Cholesteryl Elaidate, to visualize its movement in living cells via fluorescence microscopy.

Materials:

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

BODIPY-Cholesteryl Elaidate (custom synthesis or commercial source)

-

Lipoprotein-deficient serum (LPDS)

-

Human LDL

-

Confocal microscope with environmental chamber (37°C, 5% CO₂)

Methodology:

-

Cell Culture: Plate cells (e.g., human fibroblasts, HepG2 hepatocytes) on glass-bottom imaging dishes. Culture cells for 24 hours in medium supplemented with 10% LPDS to upregulate LDL receptor expression.

-

Labeling LDL: Reconstitute human LDL with BODIPY-Cholesteryl Elaidate using established protocols to create fluorescently labeled LDL particles (BODIPY-CE-LDL).

-

Pulse Labeling: Replace the medium with pre-warmed live-cell imaging medium containing 20-50 µg/mL of BODIPY-CE-LDL. Incubate the cells for 30-60 minutes at 37°C to allow for uptake.

-

Chase Period: Wash the cells three times with warm PBS to remove unbound BODIPY-CE-LDL. Add fresh, pre-warmed live-cell imaging medium without the labeled LDL.

-

Live-Cell Imaging: Immediately transfer the dish to the confocal microscope stage. Acquire images at various time points (e.g., 0, 1, 2, 4, 8 hours) to track the movement of the fluorescent signal from peripheral endosomes to perinuclear lysosomal compartments and subsequent redistribution after hydrolysis.

-

Image Analysis: Use image analysis software to quantify the colocalization of the BODIPY signal with organelle-specific markers (e.g., LysoTracker Red for lysosomes) and to measure the change in fluorescence distribution over time.

Protocol: Subcellular Fractionation by Differential Centrifugation

This protocol allows for the biochemical separation of major organelles to analyze the distribution of lipids like this compound.

Materials:

-

Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

Dounce homogenizer

-

Refrigerated centrifuge

Methodology:

-

Cell Harvesting: Harvest cultured cells by scraping into ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Homogenization: Resuspend the cell pellet in 1 mL of ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle. Verify lysis under a microscope.

-

Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction (P1). The supernatant (S1) contains other organelles.

-

Mitochondrial Fraction: Transfer the S1 supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is enriched in mitochondria.

-

Lysosomal/Microsomal Fraction: Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet (P3) contains the microsomal fraction (ER) and lysosomes. The supernatant (S3) is the cytosolic fraction.

-

Lipid Analysis: Perform lipid extraction (e.g., Bligh-Dyer method) on each pellet and supernatant fraction, followed by quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the amount of this compound and its metabolites in each compartment.

Conclusion

The intracellular trafficking of this compound largely follows the established pathway for lipoprotein-derived cholesteryl esters, involving endocytosis, lysosomal hydrolysis by LAL, and NPC1/2-mediated egress of the resulting free cholesterol. However, the trans nature of the elaidic acid moiety introduces a significant variable. Evidence suggests that elaidic acid can dysregulate cholesterol homeostasis by activating the SREBP-2 pathway, potentially leading to an unwarranted increase in cholesterol synthesis. This dual effect—delivering cholesterol while simultaneously signaling for more to be made—may contribute to the cellular lipid imbalances associated with high trans fat consumption. Further research using the methodologies outlined herein is required to elucidate the precise kinetics and downstream consequences that differentiate the metabolism of this compound from its naturally occurring cis-isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages: compensatory increase in its expression after carboxylesterase 1 silencing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Cholesteryl Elaidate in Lysosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of cholesteryl esters, with a specific focus on cholesteryl elaidate, within the lysosomal compartment. The central enzyme in this process is Lysosomal Acid Lipase (LAL), which plays a critical role in cellular cholesterol homeostasis. Dysregulation of this pathway is implicated in various lysosomal storage diseases and atherosclerosis.[1][2][3] This document details the biochemical pathways, experimental protocols for studying this process, and a summary of available data.

Introduction to Lysosomal Cholesteryl Ester Hydrolysis

Lysosomes are acidic organelles responsible for the degradation of various macromolecules, including lipoproteins and their cholesteryl ester cargo, which are taken up by cells via endocytosis.[4] The primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome is Lysosomal Acid Lipase (LAL), also known as lysosomal acid cholesteryl ester hydrolase.[5] LAL is a serine hydrolase that functions optimally in the acidic environment of the lysosome (pH 4.5-5.0).

The hydrolysis of cholesteryl esters by LAL yields free cholesterol and a fatty acid. This process is a critical step in the intracellular trafficking of cholesterol. The liberated free cholesterol is then transported out of the lysosome to other cellular compartments, such as the endoplasmic reticulum, where it can be used for membrane synthesis or re-esterified for storage in lipid droplets.

Deficiencies in LAL activity lead to the accumulation of cholesteryl esters and triglycerides within lysosomes, resulting in lysosomal storage disorders such as Wolman Disease and Cholesteryl Ester Storage Disease (CESD). Furthermore, impaired lysosomal hydrolysis of cholesteryl esters is a key event in the development of atherosclerosis, as it contributes to the formation of foam cells in the arterial wall.

This compound is the cholesteryl ester of elaidic acid, a trans fatty acid. The metabolism of trans fatty acids and their esters is of significant interest due to their association with adverse cardiovascular outcomes. Understanding the efficiency and kinetics of this compound hydrolysis by LAL is crucial for elucidating the cellular handling of dietary trans fats.

Data Presentation

A thorough review of the existing scientific literature reveals a significant gap in the quantitative data specifically for the enzymatic hydrolysis of this compound by LAL. While numerous studies have characterized the kinetics of LAL with cholesteryl oleate (the cis-isomer of elaidate) and other cholesteryl esters, specific kinetic parameters (K_m and V_max) for this compound were not found. The following tables summarize the available information and highlight the data gap for this compound.

Table 1: Kinetic Parameters for Lysosomal Acid Lipase with Various Cholesteryl Ester Substrates

| Substrate | K_m (Michaelis Constant) | V_max (Maximum Velocity) | Source Organism of LAL | Comments |

| Cholesteryl Oleate | Data available, but varies with assay conditions | Data available, but varies with assay conditions | Human, Mouse, Rat | Commonly used substrate for LAL activity assays. |

| This compound | Data not available in the reviewed literature | Data not available in the reviewed literature | - | - |

| Cholesteryl Linoleate | Preferentially hydrolyzed over oleate | Higher than for cholesteryl oleate | Human | LAL shows a preference for polyunsaturated fatty acid esters. |

| Cholesteryl Arachidonate | Preferentially hydrolyzed over oleate | Higher than for cholesteryl oleate | Human | LAL shows a preference for polyunsaturated fatty acid esters. |

Table 2: Qualitative Substrate Specificity of Lysosomal Acid Lipase

| Fatty Acid Moiety of Cholesteryl Ester | Relative Hydrolysis Rate | Reference |

| Polyunsaturated (e.g., Linoleate, Arachidonate) | Highest | |

| Monounsaturated (e.g., Oleate) | Intermediate | |

| Saturated (e.g., Palmitate, Stearate) | Lowest | |

| Trans-Monounsaturated (Elaidate) | Direct comparative data not available | - |

Signaling and Metabolic Pathways

The hydrolysis of this compound within the lysosome is a key step in a larger metabolic pathway that governs cellular cholesterol levels. The free cholesterol and elaidic acid produced by LAL activity are subsequently transported and utilized by the cell.

Caption: Lysosomal hydrolysis of this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound hydrolysis in lysosomes. While specific protocols using this compound are scarce, the following established methods for other cholesteryl esters can be adapted.

Isolation of Lysosomes from Cultured Cells

This protocol is based on differential and density gradient centrifugation to enrich for lysosomes.

Materials:

-

Cultured cells (e.g., human fibroblasts, macrophages)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Density gradient medium (e.g., Percoll or OptiPrep)

Procedure:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to achieve >90% cell lysis with minimal organelle damage.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet mitochondria, peroxisomes, and lysosomes.

-

Resuspend this pellet in a small volume of homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous Percoll gradient).

-

Centrifuge at high speed (e.g., 35,000 x g for 1-2 hours at 4°C).

-

Carefully collect the lysosomal fraction, which typically bands at a specific density.

-

Wash the collected fraction with homogenization buffer to remove the gradient medium.

-

The purity of the lysosomal fraction should be assessed by measuring the activity of marker enzymes (e.g., β-hexosaminidase for lysosomes, succinate dehydrogenase for mitochondria).

In Vitro Assay for Lysosomal Acid Lipase Activity

This protocol describes a fluorometric assay for LAL activity, which can be adapted for this compound if a suitable fluorescently labeled version is available, or a radiolabeled version is used with subsequent product separation.

Materials:

-

Isolated lysosomal fraction

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 4.5, containing 0.1% Triton X-100)

-

Substrate:

-